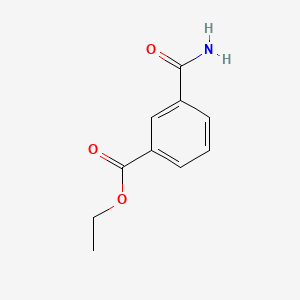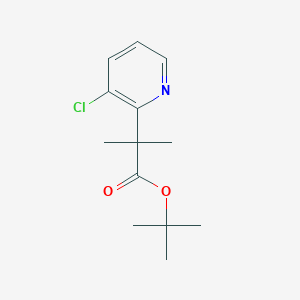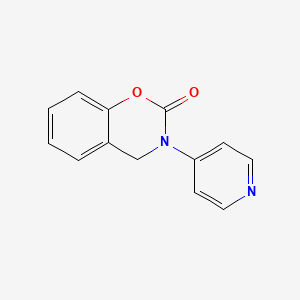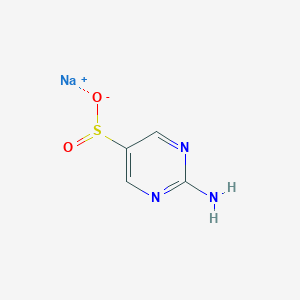![molecular formula C8H7BrN2O2S B15223676 Ethyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B15223676.png)
Ethyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate is a heterocyclic compound that features a unique structure combining a thieno and pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate typically involves the reaction of 3-bromo-1H-pyrazole with ethyl 2-bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, forming the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines, typically in the presence of a base such as sodium hydride.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include azides, amines, and thiols.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thioethers.
Applications De Recherche Scientifique
Ethyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-bromo-1H-pyrazole-5-carboxylate
- Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate
- Ethyl 3-bromo-1H-thieno[2,3-b]pyridine-5-carboxylate
Uniqueness
Ethyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate is unique due to its combined thieno and pyrazole ring structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new pharmaceuticals and studying complex biological interactions .
Propriétés
Formule moléculaire |
C8H7BrN2O2S |
|---|---|
Poids moléculaire |
275.12 g/mol |
Nom IUPAC |
ethyl 3-bromo-2H-thieno[2,3-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C8H7BrN2O2S/c1-2-13-8(12)5-3-4-6(9)10-11-7(4)14-5/h3H,2H2,1H3,(H,10,11) |
Clé InChI |
PNVFCVNUMHDGSY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(NN=C2S1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


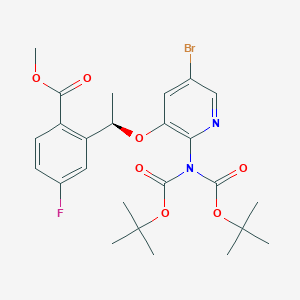

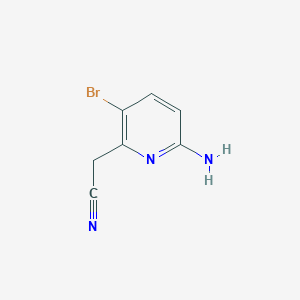
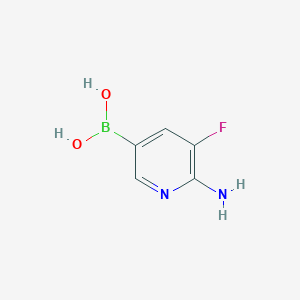
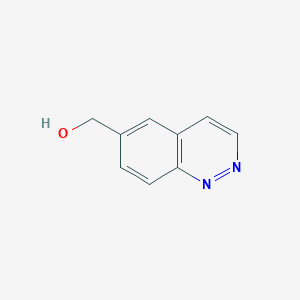
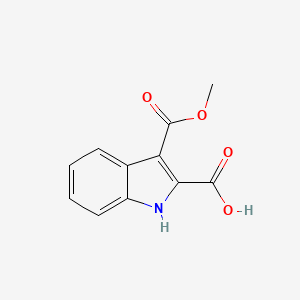
![8-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B15223646.png)


